Product packaging for Benzamide, N-(2-acetylphenyl)-4-chloro-(Cat. No.:CAS No. 1640-44-4)

Benzamide, N-(2-acetylphenyl)-4-chloro-

Cat. No.: B15492423
CAS No.: 1640-44-4
M. Wt: 273.71 g/mol
InChI Key: ZFZMSNPPLMFOCB-UHFFFAOYSA-N
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Description

Benzamide, N-(2-acetylphenyl)-4-chloro- is a substituted benzamide derivative characterized by a 4-chloro group on the benzoyl ring and an N-(2-acetylphenyl) substituent. The acetylphenyl group introduces both steric and electronic effects, influencing its molecular conformation and intermolecular interactions. The 4-chloro substitution likely enhances lipophilicity and may modulate reactivity in synthetic applications or biological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClNO2 B15492423 Benzamide, N-(2-acetylphenyl)-4-chloro- CAS No. 1640-44-4

Properties

CAS No.

1640-44-4

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-(2-acetylphenyl)-4-chlorobenzamide

InChI

InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)

InChI Key

ZFZMSNPPLMFOCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Benzamide Core Key Functional Groups Planarity & Hydrogen Bonding
Benzamide, N-(2-acetylphenyl)-4-chloro- 4-Cl, N-(2-acetylphenyl) Acetyl, chloro Likely planar (inferred from analogs)
N-(2-acetylphenyl)acetamide N-(2-acetylphenyl) Acetyl Planar; forms 2-centered H-bonds
N1,N2-bis(2-acetylphenyl)oxalamide Oxalamide linkage, two acetylphenyl Oxalamide, acetyl Planar; forms 3-centered H-bonds
N-(4-hydroxyphenethyl)-4-chlorobenzamide 4-Cl, N-(4-hydroxyphenethyl) Chloro, hydroxyl Not reported; likely flexible due to ethyl linker
  • Key Observations :
    • The acetylphenyl group in N-(2-acetylphenyl)-4-chloro-benzamide is structurally analogous to N-(2-acetylphenyl)acetamide, suggesting similar planarity and hydrogen-bonding propensity .
    • Oxalamide derivatives (e.g., N1,N2-bis(2-acetylphenyl)oxalamide) exhibit enhanced hydrogen-bonding capacity due to additional carbonyl groups, a feature absent in the target compound .
    • Substituents like hydroxyl or ethyl groups (e.g., in N-(4-hydroxyphenethyl)-4-chlorobenzamide) introduce conformational flexibility, contrasting with the rigid acetylphenyl group in the target compound .
Physicochemical and Functional Comparison

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Notable Properties
Benzamide, N-(2-acetylphenyl)-4-chloro- ~289.7 ~3.2 (estimated) High crystallinity due to planar structure
N-(2-bromo-4-fluorophenyl)-2-chloro-benzamide 328.57 N/A Halogen-rich; potential bioactivity
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]-benzamide ~383.8 ~2.5 (estimated) Sulfonamide group enhances solubility
  • Sulfonamide or hydroxyl substitutions (e.g., in ) improve aqueous solubility, whereas the target compound’s acetyl and chloro groups may prioritize lipophilicity.

Q & A

Q. What are the optimal synthetic routes for N-(2-acetylphenyl)-4-chlorobenzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves the acylation of 2-acetylaniline with 4-chlorobenzoyl chloride under anhydrous conditions. Key steps include:

  • Reaction Conditions : Use a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ≈ 0.4–0.5 in 1:3 ethyl acetate/hexane) .
  • Yield Optimization : Microwave-assisted synthesis (50–60°C, 30 min) can enhance reaction efficiency compared to traditional reflux methods .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the acetyl group (δ ~2.6 ppm for CH₃, 168–170 ppm for carbonyl in ¹³C) and chloro-substituted benzamide (δ ~7.3–8.1 ppm for aromatic protons) .
    • IR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For example, the amide C–N bond typically measures 1.32–1.35 Å, and the chloro group exhibits a C–Cl bond of ~1.74 Å .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for hydrolysis byproducts (e.g., free 2-acetylaniline) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (typically >200°C for similar benzamides) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

  • Validation Workflow :
    • Compare experimental bond lengths/angles (from X-ray data ) with DFT-optimized structures (B3LYP/6-311G(d,p) basis set). Deviations >0.05 Å suggest potential crystal packing effects .
    • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that may distort spectroscopic predictions .
  • Case Study : For N-(2-acetylphenyl) derivatives, discrepancies in amide proton chemical shifts often arise from intramolecular H-bonding, which can be confirmed via NOESY experiments .

Q. What experimental designs are effective for evaluating enzyme inhibitory activity (e.g., COX/LOX inhibition)?

Methodological Answer:

  • In Vitro Assays :
    • COX Inhibition : Measure prostaglandin E₂ (PGE₂) production in human whole blood using ELISA. IC₅₀ values <10 µM indicate potent activity .
    • LOX Inhibition : Monitor hydroperoxide formation spectrophotometrically at 234 nm with linoleic acid as substrate .
  • Control Strategies : Include indomethacin (COX inhibitor) and nordihydroguaiaretic acid (LOX inhibitor) as positive controls. Address false positives via counter-screening against non-target enzymes (e.g., xanthine oxidase) .

Q. How can computational methods predict biological targets and optimize molecular interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to PPARγ (PDB ID: 1NYX). Prioritize poses with ΔG < -8 kcal/mol and validate via MM-PBSA binding energy calculations .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., using CoMFA) correlating substituent electronegativity (Cl, acetyl groups) with anti-inflammatory activity. Validate with leave-one-out cross-validation (q² > 0.5) .

Q. What strategies mitigate challenges in crystallizing N-(2-acetylphenyl)-4-chlorobenzamide for structural studies?

Methodological Answer:

  • Crystallization Screens : Use sparse-matrix screening (e.g., Hampton Index Kit) with mixed solvents (ethyl acetate/hexane or DMSO/water) .
  • Twinned Data Resolution : For overlapping reflections, apply SHELXL’s TWIN/BASF commands to refine twin fractions. High-resolution data (<1.0 Å) minimizes ambiguity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities across studies?

Methodological Answer:

  • Source Investigation : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity against S. aureus may vary due to broth microdilution vs. agar diffusion methods .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Significant heterogeneity (I² > 50%) warrants subgroup analysis by substituent patterns (e.g., chloro vs. methoxy groups) .

Tables

Q. Table 1. Key Spectral Data for N-(2-acetylphenyl)-4-chlorobenzamide

TechniqueKey Peaks/ParametersReference
¹H NMR (CDCl₃)δ 2.6 (s, 3H, COCH₃), 7.3–8.1 (m, 7H, Ar–H)
¹³C NMRδ 168.5 (CONH), 140.2 (C–Cl)
IR (KBr)1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)
X-rayC–Cl: 1.74 Å, C–N: 1.33 Å

Q. Table 2. Advanced Research Tools and Applications

Tool/MethodApplicationExample Outcome
SHELXL High-resolution crystal refinementR-factor < 0.05 for 1.0 Å data
Hirshfeld Intermolecular interaction quantificationH-bond contributes 35% of surface
AutoDock VinaTarget predictionΔG = -9.2 kcal/mol for PPARγ

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